molecular formula C17H21BrN4O2 B279784 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether

4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether

Numéro de catalogue B279784
Poids moléculaire: 393.3 g/mol
Clé InChI: QNYPUNUSTKQENK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mécanisme D'action

4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. By blocking the activity of this receptor, 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether can modulate the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, reward, and motivation.
Biochemical and Physiological Effects:
4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether has been shown to have several biochemical and physiological effects, including the modulation of dopamine release and the regulation of neuronal activity in the mesolimbic pathway. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether in lab experiments is its high selectivity and potency as a dopamine D3 receptor antagonist. This allows for more precise and specific studies of the role of this receptor in various neurological and psychiatric disorders. However, one limitation of using 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether is its potential off-target effects on other receptors and neurotransmitter systems, which may complicate the interpretation of experimental results.

Orientations Futures

1. Investigating the potential therapeutic applications of 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether in the treatment of addiction, schizophrenia, and Parkinson's disease.
2. Studying the role of the dopamine D3 receptor in the regulation of mood, reward, and motivation.
3. Developing more selective and potent dopamine D3 receptor antagonists for use in scientific research and potential therapeutic applications.
4. Exploring the potential off-target effects of 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether on other receptors and neurotransmitter systems.
5. Investigating the use of 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether in combination with other drugs for the treatment of various neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether involves several steps, including the reaction of 4-bromophenyl hydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. The final step involves the reaction of the intermediate product with piperazine and subsequent methylation of the phenyl group.

Applications De Recherche Scientifique

4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether has been widely used in scientific research to study the role of the dopamine D3 receptor in various neurological and psychiatric disorders, such as addiction, schizophrenia, and Parkinson's disease. It has also been studied for its potential therapeutic applications in the treatment of these disorders.

Propriétés

Formule moléculaire

C17H21BrN4O2

Poids moléculaire

393.3 g/mol

Nom IUPAC

3-(4-bromopyrazol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C17H21BrN4O2/c1-24-16-4-2-15(3-5-16)20-8-10-21(11-9-20)17(23)6-7-22-13-14(18)12-19-22/h2-5,12-13H,6-11H2,1H3

Clé InChI

QNYPUNUSTKQENK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=C(C=N3)Br

SMILES canonique

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=C(C=N3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.